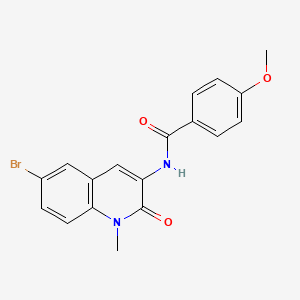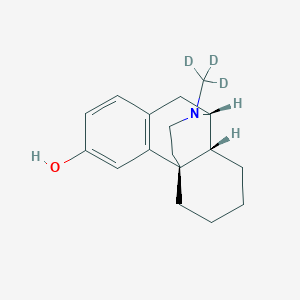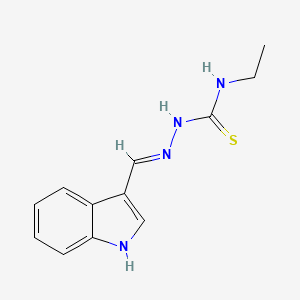
N-methyl-D-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-D-erythro-sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular signaling and structure. This compound is known for its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N-methyl-D-erythro-sphingosine can be synthesized through the methylation of sphingosine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : N-methyl-D-erythro-sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-methyl-D-erythro-sphinganine .
Scientific Research Applications
N-methyl-D-erythro-sphingosine has a wide range of applications in scientific research:
Mechanism of Action
N-methyl-D-erythro-sphingosine exerts its effects primarily by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts various cellular signaling pathways, leading to altered cellular functions such as apoptosis and calcium ion regulation . The compound also affects the Na±Ca2+ exchanger, leading to increased intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-D-erythro-sphingosine: Another methylated derivative of sphingosine, known for its potent inhibitory effects on sphingosine kinase and protein kinase C.
D-erythro-sphingosine: The parent compound, which also inhibits protein kinase C but lacks the methyl group present in N-methyl-D-erythro-sphingosine.
Uniqueness: : this compound is unique due to its specific methylation, which enhances its ability to inhibit sphingosine kinase and protein kinase C compared to its non-methylated counterpart . This makes it a more potent tool in research applications involving these enzymes.
Properties
Molecular Formula |
C19H39NO2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(E,2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/b16-15+/t18-,19+/m0/s1 |
InChI Key |
LUMQNHNDMLZNDJ-OVMWUVNSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)


![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)

![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)


